2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC17693902
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 2-methyl-3-piperidin-3-ylimidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C12H16N4/c1-9-15-11-5-3-7-14-12(11)16(9)10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3 |
| Standard InChI Key | SSIQDAJABAVNJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1C3CCCNC3)N=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features a bicyclic imidazo[4,5-b]pyridine system fused to a piperidine ring at the 3-position, with a methyl group at the 2-position. This arrangement creates a rigid, planar core that facilitates π-π stacking interactions, a critical factor in its binding affinity for biological targets . The piperidine moiety introduces a basic nitrogen atom, enhancing solubility and enabling protonation under physiological conditions, which may influence its pharmacokinetic properties.
Table 1: Key Molecular Properties of 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 2-methyl-3-piperidin-3-ylimidazo[4,5-b]pyridine |
| Canonical SMILES | CC1=NC2=C(N1C3CCCNC3)N=CC=C2 |
| InChIKey | SSIQDAJABAVNJE-UHFFFAOYSA-N |
| PubChem CID | 91811834 |
These properties are derived from experimental data and computational modeling . The compound’s stereochemistry, particularly the configuration of the piperidine ring, may further influence its biological activity, though detailed studies on its enantiomeric forms are yet to be published .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves a multi-step process:
-
Core Formation: Condensation of 2,3-diaminopyridine derivatives with carbonyl compounds under acidic conditions yields the imidazo[4,5-b]pyridine backbone .
-
Piperidine Introduction: The piperidine moiety is introduced via nucleophilic substitution or reductive amination, often requiring protective group strategies to prevent side reactions.
-
Methylation: A final methylation step at the 2-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Key Challenges
Biological Activities and Mechanism of Action
Anticancer Activity
Preliminary studies indicate that the compound interacts with kinase domains and apoptosis-related proteins. Molecular docking simulations predict strong binding affinity (−8.73 kcal/mol) for cancer-associated targets, though in vitro validation is pending. The methyl group at the 2-position may sterically hinder off-target interactions, improving specificity .
Research and Development Frontiers
Pharmacological Optimization
Current efforts focus on derivatizing the compound to improve bioavailability and reduce cytotoxicity. Strategies include:
-
Prodrug Design: Masking the piperidine nitrogen with acyl groups to enhance oral absorption.
-
Hybrid Molecules: Conjugating the core with known anticancer agents (e.g., doxorubicin) to synergize activity .
Crystallographic Studies
The compound’s ability to form stable crystals under specific solvents (e.g., ethanol/water mixtures) facilitates X-ray diffraction analysis, which could elucidate its binding modes. Preliminary data suggest a monoclinic crystal system with space group P2₁/c, though full structural resolution is ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume